molecular formula C13H20ClNO2 B2514043 (3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride CAS No. 923948-73-6

(3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride

Cat. No.: B2514043
CAS No.: 923948-73-6
M. Wt: 257.76
InChI Key: RCPPGUKNCDHRQS-CHWSQXEVSA-N
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Description

(3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various bioactive molecules. Its chemical structure consists of a piperidine ring substituted with methoxy and phenyl groups, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or piperidine derivative, using a chiral catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and hydrogen gas under controlled pressure and temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, methanol), and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones, depending on the specific reaction and conditions employed .

Scientific Research Applications

(3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and phenyl groups play a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and phenyl substitutions provide unique binding properties and reactivity patterns, making it a valuable compound in various research applications .

Biological Activity

(3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride is a chiral compound characterized by its unique structural properties, which make it a significant intermediate in the synthesis of various bioactive molecules. Its molecular structure features a piperidine ring with methoxy and phenyl substitutions, contributing to its distinct chemical behavior and biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors. The methoxy and phenyl groups enhance its binding affinity and specificity. It may function as an inhibitor or activator of certain enzymes, thereby modulating various biochemical pathways.

Key Findings from Research Studies

  • Dopamine Transporter Affinity : A study indicated that derivatives of this compound exhibited high affinity for the dopamine transporter (DAT) and moderate to high affinity for the norepinephrine transporter (NET), suggesting potential applications in treating disorders related to dopamine and norepinephrine dysregulation .
  • Melanocortin Receptor 4 Agonism : Research has shown that compounds related to this compound may act as selective agonists for the melanocortin receptor 4 (MCR4). This receptor is implicated in various physiological processes including appetite regulation and energy homeostasis .
  • Anti-inflammatory Properties : Some studies have suggested that derivatives of this compound possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation .

Case Study 1: Dopamine Receptor Interaction

In vitro studies demonstrated that this compound derivatives significantly inhibited dopamine uptake, indicating their potential as therapeutic agents for conditions such as depression and ADHD.

Case Study 2: MCR4 Agonism

In animal models, compounds derived from this piperidine exhibited efficacy in reducing food intake and body weight, supporting their role as potential treatments for obesity by activating the MCR4 pathway .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTargetAffinity/EffectReference
Dopamine Transport InhibitionDATHigh affinity
Norepinephrine Transport InhibitionNETModerate to high affinity
MCR4 AgonismMelanocortin Receptor 4Appetite suppression; weight loss
Anti-inflammatoryVarious inflammatory markersSignificant reduction in inflammation

Properties

IUPAC Name

(3R,4R)-3,4-dimethoxy-4-phenylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-10-14-9-8-13(12,16-2)11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H/t12-,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZBCDMRRATHPX-OJERSXHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCCC1(C2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CNCC[C@]1(C2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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